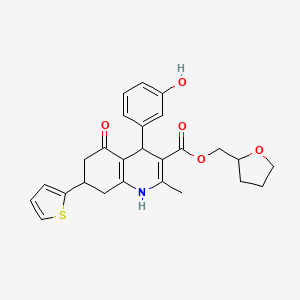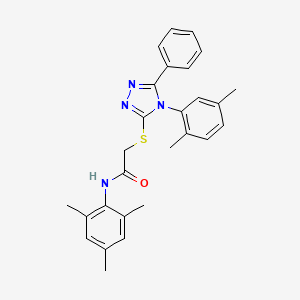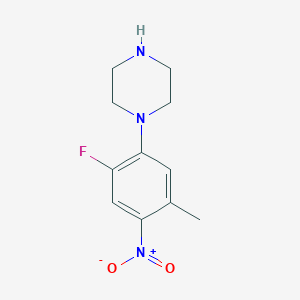amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl](2-methylpropyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, an isobutyl group, and a cyclohexanecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The subsequent steps involve the acylation of the tetrazole with an isobutyl group and the coupling with a cyclohexanecarboxamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Major Products
Scientific Research Applications
1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Chitosan Packaging Functionalized with Cinnamodendron: A biodegradable film used for food conservation.
Uniqueness
1-{(5-AMINO-1H-TETRAZOL-1-YL)ACETYLAMINO}-N-(2-METHYLPHENYL)CYCLOHEXANECARBOXAMIDE stands out due to its unique structure, which combines a tetrazole ring, an isobutyl group, and a cyclohexanecarboxamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H31N7O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H31N7O2/c1-15(2)13-27(18(29)14-28-20(22)24-25-26-28)21(11-7-4-8-12-21)19(30)23-17-10-6-5-9-16(17)3/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3,(H,23,30)(H2,22,24,26) |
InChI Key |
YPWWKQGVSQJNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC(C)C)C(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
![7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079116.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)

![(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
![4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11079129.png)

![Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11079151.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079156.png)
methyl}aniline](/img/structure/B11079158.png)
![N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11079166.png)



